trans-4-Carboxy-L-proline

Descripción general

Descripción

Trans-4-Carboxy-L-proline is a selective glutamate transporter inhibitor . It is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics .

Synthesis Analysis

The synthesis of trans-4-hydroxy-L-proline has been performed using two modules: a α-ketoglutarate (α-KG) synthesis module (K module) and L-proline synthesis with hydroxylation module (H module). First, α-KG attrition was reduced, and then, L-proline consumption was inhibited .

Molecular Structure Analysis

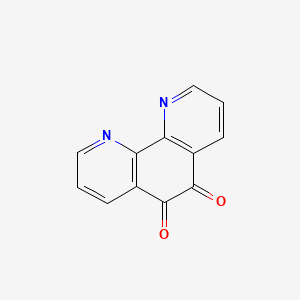

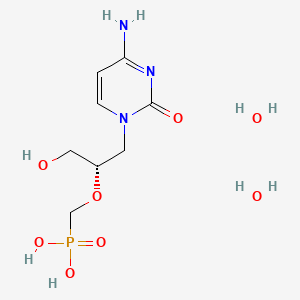

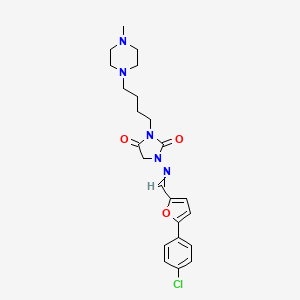

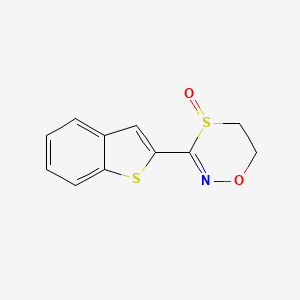

The molecular structure of trans-4-Carboxy-L-proline includes 20 bonds in total, 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amine (aliphatic), 2 hydroxyl groups, and 1 Pyrrolidine .

Chemical Reactions Analysis

The metabolic flux of α-ketoglutarate in the TCA cycle was enhanced by key point modifications, and the heterologous phosphoenolketolase (NOG) pathway was introduced to redirect the carbon flux from glucose to acetyl-CoA, which enhanced the carbon flux of the TCA cycle .

Aplicaciones Científicas De Investigación

Animal Metabolism and Nutrition

- Field : Biochemistry and Nutrition

- Application : Trans-4-Hydroxy-L-proline is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . It plays a significant role in animal metabolism and nutrition .

- Methods : Trans-4-Hydroxy-L-proline is formed from the post-translational hydroxylation of proteins, primarily collagen . It can scavenge reactive oxygen species and has both structural and physiological significance in animals .

- Results : The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Synthesis of Neuroexcitatory Kainoids and Antifungal Echinocandins

- Field : Organic Chemistry

- Application : Trans-4-Hydroxy-L-proline is used as a reagent for the preparation of neuroexcitatory kainoids and antifungal echinocandins .

- Methods : It is employed in the synthesis of these compounds, but the specific experimental procedures and technical details are not provided in the sources .

- Results : The outcomes of these syntheses are the production of neuroexcitatory kainoids and antifungal echinocandins .

Chiral Building Blocks for Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : Trans-4-Hydroxy-L-proline is used as a chiral building block in the synthesis of pharmaceuticals .

- Methods : It is employed in the synthesis of these compounds, but the specific experimental procedures and technical details are not provided in the sources .

- Results : The outcomes of these syntheses are the production of pharmaceuticals .

Biomedicine, Chemical Manufacturing, Food Nutrition, Beauty, and Skincare Sectors

- Field : Biomedicine, Chemical Manufacturing, Food Nutrition, Beauty, and Skincare

- Application : Trans-4-Hydroxy-L-proline, the primary constituent of collagen, has extensive applications in various fields such as biomedicine, chemical manufacturing, food nutrition, and the beauty and skincare sectors .

- Methods : It is used in these sectors, but the specific methods of application or experimental procedures are not provided in the sources .

- Results : The outcomes of these applications are the production of various products in these sectors .

Amino Acid Analogues for Cellular Metabolism Study

- Field : Cellular Biology

- Application : L-Proline analogues, including trans-4-Hydroxy-L-proline, have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

- Methods : These analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

- Results : The accumulation of abnormal or misfolded proteins, in turn, inhibits cell growth .

Antitumor Activity

- Field : Oncology

- Application : L-Azetidine-2-carboxylic acid (L-AZC) and cis-4-hydroxy-L-proline (4-L-CHOP), which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .

- Methods : A prodrug approach to decrease the toxicity of free 4-L-CHOP has been developed using poly(ethylene glycol) (PEG) as a carrier polymer to deliver 4-L-CHOP to specific sites of active collagen formation, with the objective of maximizing the local concentration of 4-L-CHOP relative to endogenous L-proline .

- Results : L-AZC and 4-L-CHOP showed potential as antitumor agents .

Direcciones Futuras

There has been a growing demand for microbial production of trans-4-hydroxy-L-proline, which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . Some recently published advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway .

Propiedades

IUPAC Name |

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBQSJHFYZIPH-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363910 | |

| Record name | trans-4-Carboxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Carboxy-L-proline | |

CAS RN |

64769-66-0 | |

| Record name | trans-4-Carboxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-trans-Pyrrolidine-2,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)